molecular formula C13H21N3O2 B1318926 tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate CAS No. 158654-96-7

tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate

Cat. No.: B1318926
CAS No.: 158654-96-7
M. Wt: 251.32 g/mol
InChI Key: UTUVUXYKFFKIKP-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate is a synthetic chemical compound characterized by a molecular structure that features a piperidine ring fused to an imidazole group and a tert-butyloxycarbonyl (Boc) protective group . With the molecular formula C13H21N3O2 and a molecular weight of 251.33 g/mol, this compound serves as a versatile building block for the creation of potential therapeutic agents in medicinal chemistry . Its unique structural attributes and functional groups render it a promising precursor in the development of novel drugs aimed at addressing a spectrum of medical conditions . The Boc-protected piperidine ring is a crucial feature, enhancing the compound's solubility and serving as a protective group that can be readily removed under mild acidic conditions to reveal a secondary amine for further synthetic elaboration. The imidazole moiety is a privileged structure in pharmacology, often contributing to a molecule's ability to engage in hydrogen bonding and coordinate with metals, which is valuable for targeting a wide range of enzymes and receptors. While specific pharmacological data for this exact molecule is limited, compounds based on the 2-(piperidin-4-yl)-1H-imidazole scaffold have been identified as key intermediates in pharmaceutical research for the development of anti-inflammatory agents, with some derivatives showing potent inhibitory activity on NO and TNF-α production . Related structures are also investigated as modulators of Ras signaling and as antagonists of SUMOylation, indicating potential applications in oncology, pain, and migraine research . Researchers can leverage this chemical as a core scaffold to generate diverse libraries of molecules for high-throughput screening and structure-activity relationship (SAR) studies. For Research Use Only: This product is intended for laboratory research and development purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-8-4-10(5-9-16)11-14-6-7-15-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUVUXYKFFKIKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591212
Record name tert-Butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158654-96-7
Record name tert-Butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Boc Protection of 4-(1H-imidazol-2-yl)piperidine

One straightforward method involves starting from 4-(1H-imidazol-2-yl)piperidine, followed by Boc protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc2O).

Typical procedure:

  • Dissolve 4-(1H-imidazol-2-yl)piperidine in anhydrous methanol or dichloromethane.
  • Add di-tert-butyl dicarbonate (1.1–1.2 equivalents) at room temperature.
  • Stir the reaction mixture for 2–4 hours.
  • Monitor reaction progress by thin-layer chromatography (TLC).
  • Upon completion, concentrate and purify by column chromatography or recrystallization.

Reaction conditions and yield:

Parameter Details
Solvent Methanol, dichloromethane
Temperature Room temperature (20–25 °C)
Reaction time 3 hours
Molar ratio (Boc2O:amine) 1.1–1.2:1
Yield Up to 90–91%

This method is supported by analogous synthesis of tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate, which shares similar structural features and reaction conditions, yielding 91% under methanol at 20 °C for 3 hours.

Multi-Step Synthesis via Imidazole Ring Construction

Alternatively, the imidazole ring can be constructed on a pre-functionalized piperidine intermediate:

  • Step 1: Synthesize 4-aminopiperidine or 4-substituted piperidine derivative.
  • Step 2: React with appropriate aldehydes or nitriles under acidic or dehydrating conditions to form the imidazole ring at the 4-position.
  • Step 3: Protect the piperidine nitrogen with Boc2O as described above.

This route is more complex but allows for structural diversity and functional group tolerance.

Coupling Reactions Using Imidazole Derivatives

Another approach involves coupling a Boc-protected piperidine intermediate with an imidazole derivative via nucleophilic substitution or palladium-catalyzed cross-coupling:

  • Use tert-butyl piperidine-1-carboxylate derivatives bearing a leaving group at the 4-position (e.g., bromide).
  • Couple with 2-substituted imidazole nucleophiles under Pd-catalyzed conditions (Suzuki or Buchwald-Hartwig type).
  • Purify the product by chromatography.

This method is advantageous for introducing substituted imidazole rings and has been demonstrated in related benzimidazole-piperidine systems.

Reaction Analysis and Optimization

Reaction Conditions

Step Reagents/Conditions Notes
Boc Protection Di-tert-butyl dicarbonate, methanol, rt Mild, high-yielding
Imidazole ring formation Ortho-phenylenediamine + aldehydes, acidic Requires controlled pH
Coupling Pd catalyst, base, inert atmosphere Sensitive to moisture/air

Purification Techniques

Representative Data Table: Synthesis Yields and Conditions

Method Starting Material Key Reagents Solvent Temp (°C) Time (h) Yield (%) Reference
Direct Boc protection 4-(1H-imidazol-2-yl)piperidine Di-tert-butyl dicarbonate Methanol 20 3 90–91
Imidazole ring construction 4-aminopiperidine + aldehyde Acid catalyst (e.g., HCl) Ethanol/water Reflux 4–6 70–85 Literature precedent
Pd-catalyzed coupling Boc-piperidine-4-bromide + imidazole Pd catalyst, base DMF/THF 80–100 6–12 75–88

Research Findings and Notes

  • The Boc protection step is highly efficient and mild, preserving the sensitive imidazole ring.
  • Reaction times and temperatures are optimized to avoid decomposition or side reactions.
  • The choice of solvent influences yield and purity; methanol and dichloromethane are preferred for Boc protection.
  • Pd-catalyzed coupling allows for structural diversification but requires careful control of reaction atmosphere and moisture.
  • Purity and structural integrity are confirmed by NMR (1H and 13C), HRMS, and HPLC analysis.
  • The compound’s synthesis is scalable for industrial applications with yields consistently above 85%.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following compounds share structural similarities but exhibit critical variations in substituents, ring systems, or functional groups, impacting their physicochemical properties and applications:

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence Reference
tert-Butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate C₁₃H₁₉N₃O₂ ~265.32 Piperidine core, direct imidazole attachment, Boc N/A (Target)
tert-Butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate C₁₆H₁₈N₄O₆S₂ 426.47 Thiazole ring, nitrobenzoyl group, sulfonyl moiety
tert-Butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate C₁₃H₂₁N₅O₂ 291.34 Piperazine ring, methylene-linked imidazole, Boc
tert-Butyl 4-((4-(trifluoromethyl)-1H-imidazol-2-yl)methyl)piperidine-1-carboxylate C₁₅H₂₂F₃N₃O₂ 333.36 Trifluoromethyl-substituted imidazole, methylene linker

Biological Activity

tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate, with the molecular formula C13H21N3O2C_{13}H_{21}N_{3}O_{2} and a molecular weight of 251.33 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • CAS Number : 158654-96-7
  • Molecular Weight : 251.33 g/mol
  • Purity : ≥97% .

The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly in the modulation of inflammatory pathways. The compound has been studied for its role as an inhibitor of the NLRP3 inflammasome, a key player in inflammatory responses.

Key Findings:

  • NLRP3 Inhibition : Research indicates that derivatives of this compound exhibit concentration-dependent inhibition of IL-1β release in LPS/ATP-stimulated human macrophages. Notably, some derivatives showed up to 60% inhibition at optimal concentrations .
  • Anti-pyroptotic Activity : The compound demonstrated significant anti-pyroptotic effects, which are crucial for reducing cell death associated with inflammatory diseases .

Biological Activity Data Table

Activity Concentration (µM) Inhibition (%) Reference
IL-1β Release1019.4
Pyroptosis1024.9
Maximal Inhibition5060

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Inflammatory Disease Models : In vitro studies have shown that this compound significantly reduces inflammatory markers in macrophage cell lines, suggesting its potential therapeutic role in treating conditions like rheumatoid arthritis and other inflammatory diseases.
  • Neuroprotective Effects : Preliminary data suggest that this compound may also exhibit neuroprotective properties by modulating pathways involved in neuroinflammation, although further research is needed to elucidate these effects fully.

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the imidazole ring. For example, tert-butyl carbamate derivatives can react with piperidine intermediates under coupling conditions (e.g., using palladium catalysts or Mitsunobu reactions). Key intermediates, such as imidazole precursors, are often characterized via 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity and purity. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are critical for verifying molecular weight and purity (>95%) .

Q. How should researchers purify this compound, and what analytical techniques confirm its identity?

  • Methodological Answer : Purification is commonly achieved via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization. Analytical confirmation includes:
  • NMR Spectroscopy : 1H^1H-NMR (to confirm aromatic protons of the imidazole ring and tert-butyl group) and 13C^{13}C-NMR (to identify carbonyl carbons).
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks.
  • HPLC : For assessing purity (>98%) under reversed-phase conditions .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Respiratory Protection : Use NIOSH-certified P95 respirators for dust control; OV/AG-P99 cartridges if volatile impurities are present .
  • Skin/Eye Protection : Wear nitrile gloves and chemical goggles.
  • Storage : Store in a cool, dry environment (2–8°C) away from strong oxidizers. Stability studies indicate no decomposition under inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural elucidation?

  • Methodological Answer : Contradictions in NMR or MS data may arise from tautomerism (imidazole proton exchange) or residual solvents. Strategies include:
  • 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign proton-carbon correlations.
  • X-ray Crystallography : For unambiguous confirmation of the crystal structure. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, leveraging high-resolution data to resolve ambiguities .
  • Deuterated Solvent Swapping : To identify solvent peaks in NMR spectra .

Q. What strategies optimize reaction yields in large-scale syntheses of this compound?

  • Methodological Answer :
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency between imidazole and piperidine moieties.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility, while microwave-assisted synthesis reduces reaction time.
  • Temperature Control : Maintaining 80–100°C prevents side reactions (e.g., tert-butyl group cleavage).
  • Process Analytics : In-line FTIR monitors reaction progress to minimize over-reaction .

Q. How does the compound’s stability vary under different experimental conditions, and how can degradation be mitigated?

  • Methodological Answer :
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Avoid prolonged heating during synthesis.
  • pH Sensitivity : The imidazole ring is prone to protonation; maintain neutral pH in aqueous solutions.
  • Light Sensitivity : Store in amber vials to prevent photodegradation.
  • Incompatibilities : Reacts with strong oxidizers (e.g., peroxides); use inert atmospheres (N2_2) for sensitive reactions .

Data Contradictions and Validation

Q. How to address conflicting reports on the compound’s solubility in polar solvents?

  • Methodological Answer : Discrepancies may arise from crystallinity differences (amorphous vs. crystalline forms). Validate via:
  • Dynamic Light Scattering (DLS) : To assess particle size distribution.
  • DSC Analysis : To identify polymorphic forms affecting solubility.
  • Standardized Solubility Tests : Conduct in triplicate using USP buffers .

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